Advanced Structural Elucidation of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine: A Comprehensive NMR Guide
Advanced Structural Elucidation of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine: A Comprehensive NMR Guide
Introduction & Structural Framework
The molecule 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine (Chemical Formula: C₁₂H₂₀N₄) is a highly functionalized heterocyclic scaffold frequently utilized as a critical pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors and CNS-active agents.
Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of how its three distinct substituents—a piperazine ring, a methyl group, and a propan-2-yl (isopropyl) group—interact electronically with the electron-deficient pyrimidine core. As analytical scientists, we do not merely memorize chemical shifts; we deduce them through the causality of electronic effects.
Electronic Causality & Chemical Shifts
The pyrimidine ring is inherently electron-withdrawing due to its two electronegative nitrogen atoms. However, the substituents on this specific molecule dramatically alter its electron density[1]:
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Mesomeric Effect (+M): The secondary amine nitrogen of the piperazine ring attached to C2 donates its lone pair into the pyrimidine π-system. This strong electron-donating group (EDG) significantly shields the C5 carbon and its attached proton (H5), shifting them upfield[1][2].
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Inductive Effect (+I) & Hyperconjugation: The methyl group at C4 and the isopropyl group at C6 provide electron density through hyperconjugation. While they mildly shield H5, their primary effect is the deshielding of the quaternary carbons (C4 and C6) to which they are attached.
Logical relationship of substituent electronic effects on pyrimidine NMR chemical shifts.
Spectral Analysis: Quantitative Data Presentation
The following tables summarize the predicted and highly characteristic ¹H and ¹³C NMR chemical shifts for this molecule in CDCl₃ at 298 K. CDCl₃ is the optimal solvent choice here, as its residual solvent peak (7.26 ppm) does not interfere with the critical pyrimidine H5 signal[1].
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Position / Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Mechanistic Rationale |
| Pyrimidine H5 | 6.40 | Singlet (s) | - | 1H | Highly shielded by the +M effect of the C2-piperazine nitrogen[1]. |
| Piperazine CH₂ (C2', C6') | 3.80 | Multiplet (m) | - | 4H | Deshielded by the direct attachment to the electron-withdrawing pyrimidine N1[3]. |
| Piperazine CH₂ (C3', C5') | 2.90 | Multiplet (m) | - | 4H | Adjacent to the aliphatic secondary amine (NH); less deshielded than C2'/C6'[4]. |
| Isopropyl CH | 2.80 | Heptet (h) | 6.9 | 1H | Split by the six equivalent protons of the two adjacent methyl groups. |
| Methyl (C4) | 2.35 | Singlet (s) | - | 3H | Attached directly to the aromatic pyrimidine core. |
| Piperazine NH | 1.80 | Broad Singlet (br s) | - | 1H | Broadened due to quadrupolar relaxation of ¹⁴N and chemical exchange with trace moisture[1]. |
| Isopropyl CH₃ (x2) | 1.25 | Doublet (d) | 6.9 | 6H | Split by the single adjacent methine (CH) proton. |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Position / Assignment | Chemical Shift (δ, ppm) | Carbon Type | Mechanistic Rationale |
| Pyrimidine C6 | 175.0 | Quaternary (C) | Strongly deshielded by the bulky, electron-donating isopropyl group. |
| Pyrimidine C4 | 167.0 | Quaternary (C) | Deshielded by the attached methyl group. |
| Pyrimidine C2 | 161.5 | Quaternary (C) | Deshielded by the electronegative piperazine nitrogen[3]. |
| Pyrimidine C5 | 108.0 | Methine (CH) | Strongly shielded by the resonance (+M) effect of the C2 amine[1]. |
| Piperazine C3', C5' | 46.0 | Methylene (CH₂) | Aliphatic carbons adjacent to the secondary amine. |
| Piperazine C2', C6' | 44.5 | Methylene (CH₂) | Aliphatic carbons adjacent to the pyrimidine-linked nitrogen. |
| Isopropyl CH | 36.0 | Methine (CH) | Standard shift for an isopropyl methine attached to an aromatic ring. |
| Methyl (C4) | 24.0 | Methyl (CH₃) | Standard shift for an aromatic-bound methyl group. |
| Isopropyl CH₃ (x2) | 21.5 | Methyl (CH₃) | Standard shift for isopropyl methyl carbons. |
Experimental Methodologies: A Self-Validating Protocol
To ensure absolute trustworthiness and reproducibility, the NMR acquisition must be treated as a self-validating system. Poor shimming or incorrect pulse calibration will lead to line broadening, obscuring the critical 6.9 Hz coupling constants of the isopropyl group[1].
Step-by-Step Acquisition Workflow
Step 1: Sample Preparation
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Weigh 5–10 mg of the purified compound for ¹H NMR (30–50 mg for ¹³C NMR) into a clean glass vial.
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Dissolve the compound completely in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS as an internal standard).
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Transfer the solution to a 5 mm precision NMR tube, ensuring a sample depth of exactly 4.0 to 4.5 cm to prevent vortexing and magnetic susceptibility artifacts.
Step 2: Probe Tuning and Shimming
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Insert the sample into the spectrometer (e.g., 400 MHz or higher).
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Lock the spectrometer to the deuterium frequency of CDCl₃.
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Perform automated or manual tuning and matching (ATM) for both ¹H and ¹³C nuclei to maximize power transfer.
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Execute gradient shimming (e.g., topshim) to optimize B₀ field homogeneity. The CDCl₃ residual peak should have a width at half-height (W₁/₂) of ≤ 0.5 Hz.
Step 3: Pulse Sequence Selection and Acquisition
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For ¹H NMR: Use a standard 30-degree flip angle pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 1.5–2.0 seconds to ensure full relaxation of the piperazine protons. Acquire 16–32 scans.
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For ¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). Because quaternary carbons (C2, C4, C6) relax slowly, increase the D1 delay to 2.5–3.0 seconds. Acquire 512–1024 scans to achieve a high signal-to-noise ratio.
Step 4: Data Processing
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Apply an exponential window function (Apodization) with a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation.
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Perform zero-order and first-order phase correction manually to ensure purely absorptive peak shapes[1].
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Apply a polynomial baseline correction to ensure accurate integration of the piperazine multiplets[1].
Step-by-step experimental workflow for 1D and 2D NMR acquisition and processing.
2D NMR Strategies for Unambiguous Assignment
In complex pyrimidines, 1D NMR alone is often insufficient to distinguish between the quaternary carbons C4 and C6[1]. A self-validating analytical workflow requires 2D NMR experiments to map the spin-spin coupling networks.
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COSY (Correlation Spectroscopy): Will show a strong cross-peak between the isopropyl CH (2.80 ppm) and the isopropyl CH₃ groups (1.25 ppm). It will also confirm the connectivity within the piperazine ring, showing cross-peaks between the CH₂ groups at 3.80 ppm and 2.90 ppm[1].
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HSQC (Heteronuclear Single Quantum Coherence): Will unambiguously link the proton at 6.40 ppm to the carbon at 108.0 ppm (C5), confirming its identity as the sole pyrimidine methine[1].
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HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this molecule.
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The methyl protons (2.35 ppm) will show a ³J_CH correlation to C5 (108.0 ppm) and a ²J_CH correlation to C4 (167.0 ppm).
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The isopropyl CH proton (2.80 ppm) will show a ³J_CH correlation to C5 (108.0 ppm) and a ²J_CH correlation to C6 (175.0 ppm).
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This dual correlation to C5 allows for the absolute regiochemical assignment of the pyrimidine core.
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References
- BenchChem Technical Support Team. "Interpreting Complex NMR Spectra of Substituted Pyrimidines." BenchChem.
- Kokko, J. P., et al. "A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides." Journal of the American Chemical Society.
- National Center for Biotechnology Information. "1-(2-Pyrimidinyl)piperazine." PubChem.
- "A novel synthetic approach for the piperazynyl pyrimidine intermedi
